molecular formula C8H15NO2 B13623414 (Nitromethyl)cycloheptane CAS No. 88064-55-5

(Nitromethyl)cycloheptane

Cat. No.: B13623414
CAS No.: 88064-55-5
M. Wt: 157.21 g/mol
InChI Key: JBGAUEXKEXCFOQ-UHFFFAOYSA-N
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Description

(Nitromethyl)cycloheptane: is an organic compound with the molecular formula C8H15NO2. It belongs to the class of nitro compounds, which are characterized by the presence of a nitro group (-NO2) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Nitromethyl)cycloheptane typically involves the nitration of cycloheptane derivatives. One common method is the reaction of cycloheptanone with nitromethane in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate nitro alcohol, which is then dehydrated to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (Nitromethyl)cycloheptane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro group can also participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Depending on the nucleophile, products can include halides, alcohols, and other functionalized cycloheptane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Nitromethyl)cycloheptane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology and Medicine

While specific biological and medicinal applications of this compound are not well-documented, nitro compounds in general are known for their potential use in pharmaceuticals. They can serve as intermediates in the synthesis of biologically active compounds.

Industry

In the industrial sector, this compound can be used as a solvent or as an intermediate in the production of other chemicals. Its reactivity makes it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of (Nitromethyl)cycloheptane primarily involves the reactivity of the nitro group. In reduction reactions, the nitro group is converted to an amine group through a series of electron transfer steps. This process often involves the formation of nitroso and hydroxylamine intermediates . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Nitromethyl)cycloheptane is unique due to the presence of the nitro group attached to a seven-membered ring. This structural feature imparts distinct reactivity and chemical properties compared to other cycloalkanes. The nitro group enhances the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

88064-55-5

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

nitromethylcycloheptane

InChI

InChI=1S/C8H15NO2/c10-9(11)7-8-5-3-1-2-4-6-8/h8H,1-7H2

InChI Key

JBGAUEXKEXCFOQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C[N+](=O)[O-]

Origin of Product

United States

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